molecular formula C20H22ClN3O3S2 B049828 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 209481-20-9

5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide

Cat. No. B049828
M. Wt: 452 g/mol
InChI Key: LOCQRDBFWSXQQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves microwave-assisted synthesis or conventional methods that facilitate the formation of complex sulfonamides and thiophene derivatives. For example, microwave-assisted synthesis has been utilized for generating compounds with enhanced nerve growth factor-induced neurite outgrowth, demonstrating the efficiency of modern synthetic techniques (Williams et al., 2010).

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations have been conducted to understand the molecular structure of similar compounds. These studies reveal the conformational aspects and intermolecular interactions that are crucial for their biological activity. For instance, crystal structure studies of piperazine derivatives highlight the importance of molecular conformation in their biological efficacy (Kumara et al., 2017).

Scientific Research Applications

Specific Scientific Field

This compound is studied in the field of Pharmacology and Medicine .

Comprehensive and Detailed Summary of the Application

“5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide” is known as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used in experimental procedures involving the manipulation of 5-HT6 receptor activity. This manipulation alters the transmission of several neurotransmitters important in memory: acetylcholine and glutamate, as well as dopamine, γ-aminobutyric acid (GABA), epinephrine (E), and norepinephrine (NE) .

Thorough Summary of the Results or Outcomes Obtained

The manipulation of 5-HT6 receptor activity has been found to affect higher cognitive processes such as memory . Polymorphisms of the 5-HT6 receptor have been implicated in syndromes that affect cognition, such as schizophrenia and dementia . There is also evidence that 5-HT6 receptor activity affects anxiety behaviors and may be involved in the pathophysiology of schizophrenia .

Application in Antiviral Research

Specific Scientific Field

This application falls under the field of Antiviral Research .

Comprehensive and Detailed Summary of the Application

Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral properties .

Detailed Description of the Methods of Application or Experimental Procedures

The antiviral activity of indole derivatives is typically evaluated through in vitro testing against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Thorough Summary of the Results or Outcomes Obtained

Certain indole derivatives have been reported as potent antiviral agents, with inhibitory activity against influenza A and Coxsackie B4 virus .

Application in Antimicrobial Research

Specific Scientific Field

This application is in the field of Antimicrobial Research .

Comprehensive and Detailed Summary of the Application

Compounds similar to “5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide” have been synthesized and tested for their antimicrobial activity .

Detailed Description of the Methods of Application or Experimental Procedures

The antimicrobial activity of these compounds is typically evaluated through in vitro testing against a variety of bacterial and fungal strains .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents .

Application in Antidepressant Research

Specific Scientific Field

This application falls under the field of Antidepressant Research .

Comprehensive and Detailed Summary of the Application

Compounds containing a piperazine moiety, similar to the compound , have been synthesized and tested for their potential as antidepressants .

Detailed Description of the Methods of Application or Experimental Procedures

The potential antidepressant activity of these compounds is typically evaluated through in vitro testing and animal models .

Thorough Summary of the Results or Outcomes Obtained

Certain piperazine derivatives have shown promising results in preliminary tests, suggesting potential for further development as antidepressants .

Application in Anticancer Research

Specific Scientific Field

This application is in the field of Anticancer Research .

Comprehensive and Detailed Summary of the Application

Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including anticancer properties .

Detailed Description of the Methods of Application or Experimental Procedures

The anticancer activity of indole derivatives is typically evaluated through in vitro testing against a variety of cancer cell lines .

Thorough Summary of the Results or Outcomes Obtained

Certain indole derivatives have been reported as potent anticancer agents, with inhibitory activity against various types of cancer .

properties

IUPAC Name

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCQRDBFWSXQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026006
Record name 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide

CAS RN

209481-20-9
Record name 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209481-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB-271046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-271046
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide
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5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide
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5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide
Reactant of Route 6
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5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide

Citations

For This Compound
1
Citations
SM Bromidge, AM Brown, SE Clarke… - Journal of medicinal …, 1999 - ACS Publications
The 5-hydroxytryptamine (5-HT, serotonin) superfamily of receptors currently consists of 7 classes (5-HT1-5-HT7) that embrace 14 human subclasses. 1 The most recent addition is the 5-HT6 receptor which was first cloned from rat striatal mRNA in 1993 by two independent groups. 2 The human 5-HT6 receptor, cloned in 1994 by Kohen et al., 3 is a 440-amino acid polypeptide with seven transmembrane spanning domains typical of G-protein-coupled receptors. Within the transmembrane region, the human 5-HT6 receptor shows 96% identity …
Number of citations: 193 pubs.acs.org

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